molecular formula C11H10N2 B189642 2-Amino-4-phenylpyridine CAS No. 60781-83-1

2-Amino-4-phenylpyridine

Cat. No.: B189642
CAS No.: 60781-83-1
M. Wt: 170.21 g/mol
InChI Key: BAOIJCGWLQNKOE-UHFFFAOYSA-N
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Description

2-Amino-4-phenylpyridine is an organic compound with the molecular formula C11H10N2 It consists of a pyridine ring substituted with an amino group at the 2-position and a phenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-phenylpyridine can be achieved through several methods. One common approach involves the reaction of acetophenone oxime, an aldehyde, and malononitrile under solvent-free conditions. This one-pot synthesis yields 2-amino-4,6-diarylpyridine derivatives in good to high yields .

Another method involves the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran at room temperature, followed by treatment with acetic anhydride at elevated temperatures. This method allows for the synthesis of 2-substituted pyridines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings may vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-phenylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Comparison with Similar Compounds

    2-Aminopyrimidine: Contains a six-membered ring with two nitrogen atoms at positions 1 and 3 and an amino group at position 2.

    2-Amino-4-methylpyridine: Similar to 2-Amino-4-phenylpyridine but with a methyl group at the 4-position instead of a phenyl group.

Uniqueness: this compound is unique due to the presence of a phenyl group at the 4-position, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-phenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOIJCGWLQNKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069430
Record name 2-Amino-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60781-83-1
Record name 4-Phenyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60781-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinamine, 4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060781831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyridinamine, 4-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Amino-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)OC(=O)Nc1cc(-c2ccccc2)ccn1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A stream of HCl gas was bubbled into a suspension of tert-butyl 4-phenylpyridin-2-ylcarbamate (1–2, 0.93 g, 3.4 mmol, 1 equiv) in EtOAc (50 mL) at 0° C. for 2 min. The acidified solution was then heated at 60° C. for 3 h. The reaction mixture was cooled then concentrated to give 4-phenylpyridin-2-amine (1-3) as an off-white solid. LRMS m/z (M+H) Calcd: 171.2, found 170.9.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 4-phenylpyridin-2-ylcarbamate
Quantity
0.93 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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